molecular formula C12H21NO5 B11780314 (R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

Cat. No.: B11780314
M. Wt: 259.30 g/mol
InChI Key: NAPZVCIFIQJJOJ-GFCCVEGCSA-N
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Description

®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group and two methyl groups attached to the morpholine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diester, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
  • Methyl N-Cbz-3-methylmorpholine-3-carboxylate

Uniqueness

®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

Biological Activity

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, also known by its CAS number 1447240-83-6, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol
  • Structure : The compound features a morpholine ring substituted with tert-butyl and methyl groups, contributing to its unique biological properties.

Research indicates that this compound may inhibit specific isoforms of Class I PI3-kinase enzymes. This inhibition is significant because PI3-kinase signaling is implicated in various cellular processes, including cell proliferation and survival, particularly in cancerous cells .

Key Findings:

  • Inhibition of Tumorigenesis : The compound exhibits potent inhibitory activity against Class I PI3-kinase isoforms, particularly PI3Kα and PI3Kβ. This selective inhibition may help in managing conditions like chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) by reducing tumor cell invasion and metastasis .
  • Anti-inflammatory Effects : In addition to its anti-tumor properties, the compound may also play a role in mitigating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune cell activity through PI3-kinase pathways .

Biological Activity Data

The following table summarizes relevant biological activities and findings associated with this compound:

Biological Activity Description References
Tumor Cell InhibitionInhibits Class I PI3-kinase enzymes leading to reduced tumor cell proliferation.
Anti-inflammatory EffectsModulates immune response potentially beneficial in inflammatory diseases.
Selectivity Against KinasesShows selective inhibition towards specific PI3K isoforms with minimal impact on other kinases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound effectively reduced tumor growth in mouse models of CLL by inhibiting PI3K signaling pathways. This suggests a promising avenue for developing targeted cancer therapies .
  • Inflammatory Diseases : Another investigation indicated that the compound could alleviate symptoms in models of rheumatoid arthritis by decreasing inflammatory cytokine production through its action on immune cells .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4-O-tert-butyl 3-O-methyl (3R)-3-methylmorpholine-3,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1

InChI Key

NAPZVCIFIQJJOJ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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